6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
Overview
Description
“6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the molecular formula C7H4BrClN2 . It has a molecular weight of 231.48 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H4BrClN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that pyrrolopyridine derivatives can inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 231.48 . Unfortunately, other specific physical and chemical properties like density, boiling point, and refractive index are not available in the retrieved resources.Scientific Research Applications
Efficient Synthesis and Derivative Formation
One of the primary applications of "6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine" in scientific research is its use as a versatile building block for the synthesis of various heterocyclic compounds. For example, the efficient synthesis of 4-O- and C-substituted-7-azaindoles through simple nucleophilic displacement demonstrates its value in creating bioactive molecules, suggesting its potential in drug discovery and material sciences (Figueroa‐Pérez et al., 2006).
Crystal and Molecular Structure Investigations
Research into the crystal and molecular structure of related pyrrolopyridine derivatives, such as the study of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, provides insights into the molecular geometry, hydrogen bonding, and π-π interactions within crystal packing. Such investigations are crucial for understanding the physical and chemical properties of these compounds, which can influence their applications in various scientific fields (Rodi et al., 2013).
Role in Spin-Transition and Photophysical Studies
The compound's derivatives have been explored in the context of spin-transition and photophysical studies, exemplified by research on iron(II) complexes of related pyridine derivatives. These studies reveal the influence of polymorphism on spin-crossover behavior, which is pertinent to the development of smart materials and sensors (Pritchard et al., 2009).
Halogenation and Electrophilic Substitution Reactions
Explorations into the chemistry of thienopyridines, including direct halogenation, underscore the reactive versatility of bromo and chloro-substituted pyridines. Such studies inform synthetic strategies for constructing complex molecular architectures, with implications for pharmaceutical synthesis and organic chemistry (Klemm et al., 1974).
Corrosion Inhibition
In the field of materials science, derivatives of "this compound" have been evaluated for their potential as corrosion inhibitors. This application is vital for protecting metals in aggressive environments, highlighting the compound's utility beyond pharmaceuticals and chemical synthesis (Saady et al., 2021).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Properties
IUPAC Name |
6-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTRCWPUIFWGSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696651 | |
Record name | 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-44-8 | |
Record name | 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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